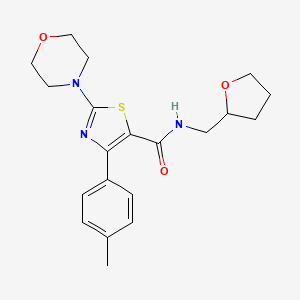
2-morpholino-N-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholino-N-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a thiazole derivative that has been synthesized using a specific method and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Morpholino-N-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)thiazole-5-carboxamide is involved in various chemical synthesis processes, showing its utility in forming complex chemical structures. For instance, its derivatives have been synthesized through reactions with bases, leading to the formation of thioamides and other thiazole derivatives (Yu. O. Remizov et al., 2019). Another study highlights the synthesis of novel compounds with potential as anti-inflammatory and analgesic agents, indicating the chemical's role in medicinal chemistry development (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Properties
Research into 2-morpholino derivatives has also explored their antimicrobial properties. Studies have reported the synthesis of new triazole derivatives containing the morpholine moiety, which exhibited significant antimicrobial activity (D. Sahin et al., 2012). Additionally, compounds with a morpholino group have been identified as promising candidates for new anticancer agents, demonstrating the potential of this chemical structure in contributing to antitumor research (V. Horishny et al., 2020).
Neuroprotective and Cognitive Enhancing Effects
The morpholino moiety in compounds has been linked to neuroprotective and cognitive-enhancing effects. For example, morpholino arecoline derivatives have shown muscarinic receptor 1 agonist activity, indicating their potential use in models of Alzheimer's presenile dementia (M. Malviya et al., 2009). This demonstrates the compound's relevance in researching treatments for neurodegenerative diseases.
Material Science and Photophysical Properties
Furthermore, 2-morpholino derivatives have applications in material science and photophysical studies. The synthesis of morpholine-2,5-dione derivatives has been explored for developing polyesteramides with pendant functional groups, indicating its use in creating new materials with specific properties (P. J. I. Veld et al., 1992). Additionally, the photophysical characterization of morpholine compounds provides insight into their potential use in photophysical applications (Taylor Chin et al., 2010).
Propiedades
IUPAC Name |
4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-4-6-15(7-5-14)17-18(19(24)21-13-16-3-2-10-26-16)27-20(22-17)23-8-11-25-12-9-23/h4-7,16H,2-3,8-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQMWHHXLIWCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

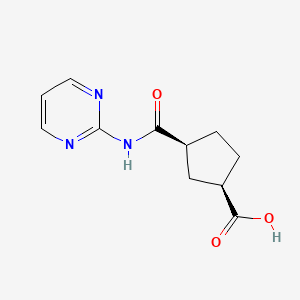
![Sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2689512.png)
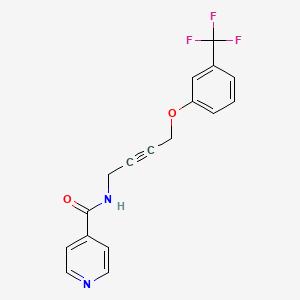
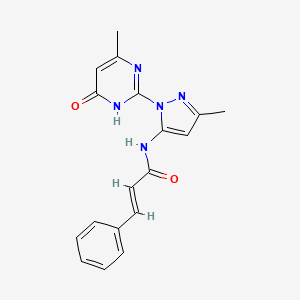
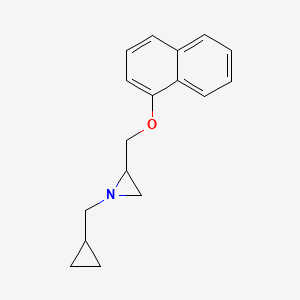
![(4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2689516.png)
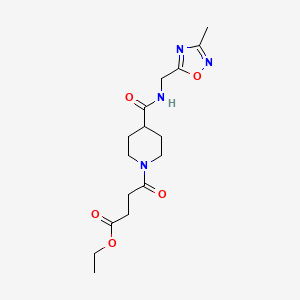
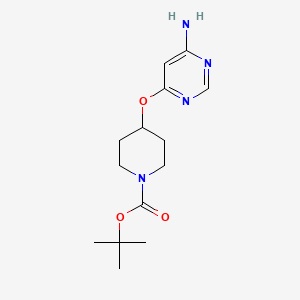


![(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2689523.png)
![5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile](/img/structure/B2689525.png)
![3-cinnamyl-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2689531.png)
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid](/img/structure/B2689533.png)